Yeast Fermentation Compatibility: Calcium Propionate vs. Potassium Sorbate in Bread Dough Systems
In a controlled bread-dough study, calcium propionate at concentrations of 0.10%, 0.15%, and 0.21% (flour weight basis) produced no adverse effect on yeast gassing power, dough rheological properties (mixograph, farinograph, extensograph), or final bread quality. In contrast, potassium sorbate at all tested concentrations (0.03%, 0.065%, and 0.10%) significantly impaired yeast activity and baking quality across every measured parameter [1]. Only at the highest calcium propionate concentration tested (0.32%) was any adverse effect observed, establishing a clear operational window (≤0.21%) where calcium propionate uniquely preserves both microbial stability and full fermentation performance — a property not shared by potassium sorbate at any usable concentration.
| Evidence Dimension | Preservative effect on yeast fermentation activity and dough rheological properties |
|---|---|
| Target Compound Data | Calcium propionate: 0.10%, 0.15%, 0.21% — no adverse effect on gassing power, mixograph, farinograph, extensograph, or baking quality; 0.32% — adverse effect observed |
| Comparator Or Baseline | Potassium sorbate: 0.03%, 0.065%, 0.10% — adverse effect on yeast activity and all rheological/baking quality parameters at all concentrations tested |
| Quantified Difference | Calcium propionate provides a ≥0.21% usage window with zero yeast inhibition vs. zero usable concentration window for potassium sorbate without fermentation impairment |
| Conditions | Bread dough model system; yeast-leavened dough; evaluation by mixograph, farinograph, extensograph, gassing power, dough/bread pH, and organoleptic assessment |
Why This Matters
For procurement decisions in yeast-leavened bakery production, this evidence directly establishes that potassium sorbate cannot replace calcium propionate without compromising fermentation-dependent product volume, texture, and process timelines, making calcium propionate the only preservative compatible with standard yeast fermentation at effective antimicrobial doses.
- [1] Mutlag, K.H.; Baqir, A.W.; Abboud, A.M. Effect of preservatives on yeast activity and the rheological and organoleptical properties of bread. Nuclear Research Centre, Baghdad; Al-Mustansiryah University; Baghdad University. 1988. pp. 347–357. AGRIS FAO Record. Available at: https://agris.fao.org/search/zh/records/6477517df2e6fe92b364a7b4 View Source
